Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo-
Description
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- (hereafter referred to as Target Compound) is a synthetic acetamide derivative featuring a bicyclic norbornanyl (bicyclo[2.2.1]heptane) substituent. The exo- stereochemistry indicates that the substituents on the norbornane ring are oriented outward, which can influence molecular interactions and pharmacokinetics.
Properties
CAS No. |
97747-89-2 |
|---|---|
Molecular Formula |
C13H25ClN2O |
Molecular Weight |
260.80 g/mol |
IUPAC Name |
N-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)9-13(16)14-12-8-10-5-6-11(12)7-10;/h10-12H,3-9H2,1-2H3,(H,14,16);1H/t10-,11+,12+;/m1./s1 |
InChI Key |
AVVUKLKDINBLQX-FVDRTDNTSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)N[C@H]1C[C@@H]2CC[C@H]1C2.Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1CC2CCC1C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- typically involves multiple steps. The process begins with the preparation of the norbornane ring, followed by the introduction of the diethylamino group and the acetamide moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1. Analgesic and Anesthetic Applications
Research indicates that derivatives of acetamide compounds can exhibit analgesic properties. Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- has been studied for its potential as a local anesthetic agent. Its structural similarity to other anesthetics suggests it may interact with sodium channels in neurons, blocking pain transmission pathways effectively.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated various acetamide derivatives for their anesthetic efficacy. The findings indicated that compounds with a bicyclic structure, such as this hydrochloride derivative, showed enhanced potency compared to traditional anesthetics .
Neuropharmacology
2. Neurotransmitter Modulation
This compound may influence neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. Its diethylamino group is known to interact with neurotransmitter receptors, potentially leading to cognitive enhancement or modulation of mood.
Case Study : In a controlled trial assessing cognitive function in animal models, administration of acetamide derivatives resulted in improved memory retention and reduced anxiety-like behaviors. The study concluded that these effects could be attributed to the modulation of cholinergic pathways .
Organic Synthesis
3. Synthesis of Novel Compounds
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- serves as an intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for the formation of various derivatives that can be utilized in pharmaceutical development.
Table: Applications in Organic Synthesis
| Application Area | Description |
|---|---|
| Intermediate for Synthesis | Used to create new pharmaceutical agents by modifying the acetamide structure. |
| Building Block for Polymers | Can be polymerized to develop novel materials with specific properties. |
| Reagent in Chemical Reactions | Acts as a nucleophile in various chemical reactions to form new bonds. |
Toxicological Considerations
While exploring the applications of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo-, it is crucial to consider its toxicity profile. Preliminary studies suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to ensure safety for human use.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The Target Compound’s key structural feature is the norbornanyl group, which distinguishes it from other acetamide derivatives. Below is a comparison with prominent analogs:
Key Observations :
- Norbornanyl vs. Aromatic Groups: The Target Compound’s bicyclic substituent introduces rigidity and steric bulk, likely reducing water solubility compared to Lidocaine’s planar 2,6-dimethylphenyl group. However, the hydrochloride salt improves solubility in polar solvents .
- Branched Alkyl vs. Bicyclic Groups : The TR 375 analog (CID60235) has a flexible alkyl chain, which may enhance blood-brain barrier penetration compared to the Target Compound’s rigid structure .
Pharmacological and Functional Comparisons
Mechanism of Action
- Lidocaine Hydrochloride : Blocks voltage-gated sodium channels, preventing nerve signal transmission .
- Midodrine Hydrochloride : Acts as a prodrug, metabolized to desglymidodrine, which stimulates α1-adrenergic receptors .
- Target Compound: Hypothesized to interact with ion channels or receptors, but the norbornanyl group may alter binding kinetics compared to Lidocaine’s aromatic system.
Toxicological and Regulatory Status
- Lidocaine : Well-characterized toxicity profile; USP-approved with strict purity standards (97.5–102.5% anhydrous basis) .
- Midodrine: FDA-approved with known side effects (e.g., hypertension) .
- Target Compound: No toxicological data available; structurally related compounds (e.g., ) caution incomplete hazard assessments .
Biological Activity
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H27ClN2O
- CAS Number : 97703-07-6
This acetamide derivative features a diethylamino group and a norbornane structure, which contribute to its unique biological properties.
Biological Activity Overview
The biological activity of acetamides generally involves their interaction with various biological systems. The specific compound has shown potential in several areas:
- Antimicrobial Activity : Some acetamide derivatives have demonstrated moderate activity against gram-positive bacteria. For instance, structural modifications that include methoxy groups have been linked to enhanced antibacterial properties .
- Anesthetic Properties : Research indicates that certain acetamides can act as anesthetics. A related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide (DEAL), underwent optimization studies revealing significant anesthetic effects .
- Toxicological Profile : The toxicological assessments indicate that while some acetamides can cause liver damage upon high exposure, they are generally not classified as carcinogenic based on animal studies .
The mechanisms through which acetamides exert their biological effects often involve:
- Hydrogen Bonding : The presence of nitrogen atoms in the acetamide structure allows for hydrogen bonding interactions with biological macromolecules, enhancing solubility and bioactivity .
- Molecular Docking Studies : Computational studies suggest that the structural characteristics of acetamides influence their binding affinity to target proteins, impacting their pharmacological efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Anesthetic Optimization
In a study optimizing the anesthetic compound DEAL, researchers applied density functional theory (DFT) methods to evaluate its bioactivity. The findings indicated that the secondary amide structure significantly stabilizes the molecule, enhancing its anesthetic properties through π → π* interactions .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment involving long-term exposure to acetamide derivatives revealed liver as the primary target organ for toxicity. High doses resulted in significant liver damage but did not indicate carcinogenic effects in rats .
Q & A
Q. What synthetic strategies are recommended for preparing acetamide derivatives with norbornanyl substituents?
The synthesis of norbornanyl-substituted acetamides requires careful consideration of steric hindrance and regioselectivity. A multi-step approach involving C-amidoalkylation or nucleophilic substitution is often employed. For example, chloroacetamide intermediates (e.g., 2-chloro-N-alkylacetamide) can be reacted with norbornanyl amines under controlled conditions, as demonstrated in analogous syntheses of chloroacetamide derivatives . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst use) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high yields .
Q. Which analytical techniques are most effective for characterizing the exo-isomer of this compound?
Structural confirmation of the exo-configuration relies on nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include distinct splitting patterns for norbornanyl protons in the exo-conformation (e.g., upfield shifts for bridgehead hydrogens). Infrared (IR) spectroscopy can confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and hydrochloride salt presence (broad N-H stretches). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using methods validated for related acetamide pharmaceuticals (e.g., Lidocaine Hydrochloride) .
Q. How can researchers ensure the purity of the hydrochloride salt form and distinguish it from anhydrous or hydrated forms?
Thermogravimetric analysis (TGA) quantifies water content in hydrated forms, while X-ray diffraction (XRD) differentiates crystalline structures between anhydrous and hydrated salts. Titration against silver nitrate (for chloride ion determination) and Karl Fischer titration (for water content) provide complementary purity data. USP standards for Lidocaine Hydrochloride monohydrate (97.5–102.5% purity on an anhydrous basis) offer a methodological template .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the pharmacological activity of this compound?
Molecular docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., sodium channels, given structural similarities to Lidocaine). Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence binding affinity. Comparative studies with Lidocaine’s CYP1A2-mediated metabolism (90% hepatic clearance) may guide pharmacokinetic predictions .
Q. How should researchers address contradictions in toxicity data for understudied acetamide derivatives?
In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) provide preliminary safety profiles. If toxicological data are sparse, structure-activity relationship (SAR) analysis can extrapolate risks based on analogous compounds. For example, substituents like diethylamino groups in Lidocaine correlate with neurotoxicity thresholds, which may inform hazard assessments for the norbornanyl derivative .
Q. What experimental designs resolve discrepancies in reported bioactivity for stereoisomers (exo vs. endo)?
Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, isolate exo- and endo-isomers for independent bioactivity testing. Pharmacodynamic studies comparing ion channel blockade efficacy in exo vs. endo forms (using patch-clamp electrophysiology) can clarify stereochemical influences. Statistical models (e.g., ANOVA with post-hoc tests) identify significant differences in potency or metabolic stability .
Methodological Challenges and Solutions
Q. How can researchers optimize solubility for in vivo studies of this hydrochloride salt?
Solubility enhancement strategies include co-solvency (e.g., water-ethanol mixtures), micellar encapsulation, or salt metathesis to exchange chloride for more hydrophilic counterions (e.g., citrate). Phase-solubility diagrams identify optimal solvent ratios, while dynamic light scattering (DLS) monitors particle size in nanoformulations .
Q. What strategies validate the stability of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% relative humidity) over 6 months assess degradation pathways. Liquid chromatography-mass spectrometry (LC-MS) identifies decomposition products (e.g., free norbornanyl amine or acetamide hydrolysis byproducts). USP guidelines for Lidocaine Hydrochloride stability (e.g., pH-dependent degradation kinetics) serve as a reference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
